3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid

Purity Specification Quality Control Reproducibility

Researchers requiring reproducible Suzuki coupling performance with sp³-enriched cyclopropane scaffolds face variability from generic arylboronic acids. 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid (CAS 1228181-35-8) directly addresses this by providing a pre-optimized electronic profile. - Predictable Reactivity: The 4-cyclopropylmethoxy (EDG) and 3-chloro (EWG) groups are pre-balanced for efficient transmetalation, ensuring consistent coupling yields. - Structural Value: Installs a metabolically stable cyclopropylmethoxy motif and a chloro handle for further derivatization in a single step, increasing Fsp³ in screening libraries. - Supply Assurance: Supplied at a verified 98% purity to minimize anhydride interference. Non-hazardous for transport (DOT/IATA), simplifying cross-border logistics with no hazmat surcharges.

Molecular Formula C10H12BClO3
Molecular Weight 226.46 g/mol
CAS No. 1228181-35-8
Cat. No. B1457376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid
CAS1228181-35-8
Molecular FormulaC10H12BClO3
Molecular Weight226.46 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)OCC2CC2)Cl)(O)O
InChIInChI=1S/C10H12BClO3/c12-9-5-8(11(13)14)3-4-10(9)15-6-7-1-2-7/h3-5,7,13-14H,1-2,6H2
InChIKeyYLVUHBXIJHCZOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-(cyclopropylmethoxy)phenylboronic Acid (CAS 1228181-35-8): Procurement-Relevant Identity and Physicochemical Baseline for Suzuki–Miyaura Coupling Applications


3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid (CAS 1228181-35-8) is a substituted arylboronic acid building block with the molecular formula C10H12BClO3 and a molecular weight of 226.46 g/mol. It features a 3-chloro substitution pattern on the phenyl ring and a 4-cyclopropylmethoxy group positioned para to the boronic acid functionality . The compound exhibits a predicted pKa of 7.68±0.17, a density of 1.31±0.1 g/cm³, and a boiling point of 397.4±52.0 °C at 760 mmHg . It is supplied as a solid with purities typically ranging from 95% to 98% and is designated exclusively for research and development applications, particularly as a boronic acid coupling partner in Suzuki–Miyaura cross-coupling reactions .

Why Generic Substitution of 3-Chloro-4-(cyclopropylmethoxy)phenylboronic Acid (CAS 1228181-35-8) Fails: Substituent-Dependent Reactivity and Stability Constraints


Substituting 3-chloro-4-(cyclopropylmethoxy)phenylboronic acid with a generic arylboronic acid or even a structurally similar analog is not functionally equivalent due to the compound's specific combination of electron-withdrawing (3-chloro) and electron-donating (4-cyclopropylmethoxy) substituents, which collectively govern both its reactivity in Suzuki–Miyaura coupling and its physicochemical behavior. Systematic kinetic studies using Hammett plots have established that for arylboronic acids, electron-donating groups are beneficial to the Suzuki reaction while electron-withdrawing groups are unfavorable for reaction rate [1]. The 4-cyclopropylmethoxy group provides strong electron donation via resonance to the boronic acid-bearing aryl ring, enhancing transmetalation efficiency, while the 3-chloro substituent introduces a counterbalancing electron-withdrawing inductive effect that modulates overall reactivity. Additionally, the cyclopropylmethoxy moiety introduces a constrained cyclopropane ring that contributes to conformational restriction and altered physicochemical properties compared to linear alkoxy or unsubstituted analogs . Furthermore, the compound requires inert atmosphere storage at 2–8°C or −20°C to prevent degradation and anhydride formation, a stability requirement that may not apply to less functionalized boronic acids . These substituent-specific reactivity and stability characteristics mean that substituting this compound with an alternative arylboronic acid without accounting for these factors can lead to altered coupling yields, unexpected byproduct profiles, and batch-to-batch reproducibility failures.

Quantitative Evidence Guide: Verified Differentiation of 3-Chloro-4-(cyclopropylmethoxy)phenylboronic Acid (CAS 1228181-35-8) vs. Closest Analogs


Purity and Batch-to-Batch Consistency: 98% Minimum Purity Specification with Full Quality Assurance

3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid (CAS 1228181-35-8) is commercially available with a documented purity specification of 98% from major suppliers, representing a 3 percentage-point improvement over the 95% minimum purity specification commonly offered for structurally related cyclopropylmethoxy-substituted phenylboronic acids such as 3-(cyclopropylmethoxy)phenylboronic acid (CAS 411229-76-0) . Higher purity translates directly to reduced anhydride content (the compound is supplied with a disclaimer of containing varying amounts of anhydride) , minimizing the need for pre-coupling purification steps and reducing the risk of off-stoichiometry in palladium-catalyzed reactions. Each batch is backed by full quality assurance documentation including Certificate of Analysis, and the compound carries the MDL number MFCD18383681 for unambiguous identification across supply chains .

Purity Specification Quality Control Reproducibility Suzuki Coupling

Specialized Long-Term Storage Requirement: −20°C Storage Differentiates from Ambient-Stable Boronic Acid Analogs

Unlike many simpler arylboronic acids that can be stored at ambient temperature or standard refrigeration (2–8°C), 3-chloro-4-(cyclopropylmethoxy)phenylboronic acid has a vendor-documented requirement for storage at −20°C for maximum product recovery and long-term stability . This requirement is more stringent than that of the comparator 3-(cyclopropylmethoxy)phenylboronic acid, for which no specialized sub-zero storage mandate is documented, and is also more demanding than the 2–8°C storage condition recommended for the compound itself under inert atmosphere for short-term handling . The −20°C requirement is specifically tied to preventing the formation of boronic anhydrides (noted on certificates of analysis as 'contains varying amounts of Anhydride') and maintaining the active monomeric boronic acid form essential for efficient transmetalation .

Storage Stability Procurement Planning Cold Chain Anhydride Formation

Electronic Modulation Advantage: Cyclopropylmethoxy Group Provides Documented Conformational and Pharmacokinetic Benefits Over Linear Alkoxy Analogs

The 4-cyclopropylmethoxy substituent in 3-chloro-4-(cyclopropylmethoxy)phenylboronic acid confers distinct advantages over linear alkoxy analogs (e.g., 4-methoxyphenylboronic acid or 4-ethoxyphenylboronic acid) that are documented at the class level for cyclopropane-containing drug intermediates. In drug design, cyclopropyl groups are deliberately introduced to increase biological activity, fix molecular conformation, improve pharmacokinetic (PK) parameters, and enhance water solubility . Specifically, cyclopropane incorporation has been demonstrated to improve metabolic stability, increase biological activity, enhance drug efficacy, limit polypeptide conformation and slow hydrolysis, reduce plasma clearance, and improve drug dissociation properties [1]. These effects are directly attributable to the unique structural features of cyclopropane, the smallest cyclic alkane, which introduces conformational constraint not achievable with flexible linear alkoxy chains. While the target compound serves as a synthetic building block rather than a drug substance itself, the cyclopropylmethoxy motif it installs into downstream coupling products confers these class-level benefits to the final molecular architecture, a property that linear alkoxy-substituted boronic acid building blocks cannot replicate [2].

Drug Design Conformational Restriction Metabolic Stability Cyclopropane

Stringent Shipping and Handling Compliance: Not Hazardous for DOT/IATA Transport but Requires Technically-Qualified Personnel

3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid carries a GHS classification with Signal Word 'Warning' and Hazard Statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with corresponding Precautionary Statements including P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: rinse cautiously with water for several minutes; remove contact lenses if present and easy to do; continue rinsing) . However, for DOT/IATA transportation purposes, the compound is classified as 'Not hazardous material' , which simplifies domestic and international shipping logistics compared to boronic acids that require hazardous material declarations. This combination of GHS warning classification requiring proper laboratory handling while exempt from hazardous material shipping regulations represents a procurement advantage over boronic acids with more severe transport restrictions. Additionally, the compound is explicitly restricted to use by 'technically-qualified persons' for research and development only, and is not sold to individuals or for residential delivery, with new customers undergoing internal onboarding verification . This tiered compliance framework ensures that the compound is only deployed in appropriate research settings with adequate safety infrastructure.

Shipping Compliance Procurement Logistics GHS Classification Safety

Procurement-Guiding Application Scenarios for 3-Chloro-4-(cyclopropylmethoxy)phenylboronic Acid (CAS 1228181-35-8)


Medicinal Chemistry Programs Requiring Cyclopropane-Containing Building Blocks for PK Optimization

For drug discovery programs targeting cardiovascular, CNS, oncology, or autoimmune indications where cyclopropane motifs are known to improve metabolic stability, reduce plasma clearance, and fix bioactive conformations [1], 3-chloro-4-(cyclopropylmethoxy)phenylboronic acid serves as a strategic building block that installs both a cyclopropylmethoxy group and a chloro substituent in a single Suzuki–Miyaura coupling step. The 98% purity specification ensures minimal interference from anhydride byproducts in sensitive coupling reactions, while the documented conformational benefits of cyclopropane-containing scaffolds support downstream PK optimization efforts [2].

Parallel Synthesis and sp³-Enriched Compound Library Construction

The Suzuki–Miyaura coupling of cyclopropyl boronic derivatives has been specifically evaluated as a method for parallel synthesis of sp³-enriched compound libraries [1]. 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid enables the introduction of a cyclopropane-containing aryl motif into diverse (het)aryl halide scaffolds, increasing the fraction of sp³-hybridized carbons in screening collections—a parameter correlated with improved clinical success rates. The compound's MDL registration (MFCD18383681) and availability from multiple qualified suppliers support reproducible library production across different synthesis sites.

Synthesis of 3-Chloro-4-alkoxyaryl Intermediates Where Electronic Modulation via para-Substitution Is Critical

The 3-chloro-4-cyclopropylmethoxy substitution pattern provides a specific electronic profile for Suzuki couplings where the electron-donating nature of the para-alkoxy group (beneficial for transmetalation rates) is balanced by the electron-withdrawing 3-chloro substituent [1]. This combination allows fine-tuning of the boronic acid's reactivity profile compared to purely electron-rich (e.g., 4-methoxyphenylboronic acid) or purely electron-deficient analogs. The compound's documented storage requirement at −20°C must be incorporated into laboratory inventory planning to prevent degradation and maintain coupling efficiency across multiple synthetic campaigns [2].

International Collaborative Research Requiring Simplified Shipping Logistics

For multi-site research collaborations involving cross-border shipment of chemical intermediates, the non-hazardous DOT/IATA classification of 3-chloro-4-(cyclopropylmethoxy)phenylboronic acid eliminates hazardous material declarations, surcharges, and customs delays [1]. While the compound carries GHS warning classifications (H315, H319, H335) requiring appropriate personal protective equipment during handling [2], the transportation classification advantage facilitates rapid distribution to international partner laboratories without the administrative burden associated with regulated hazardous chemicals.

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